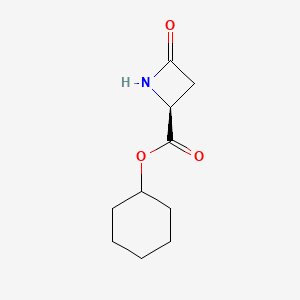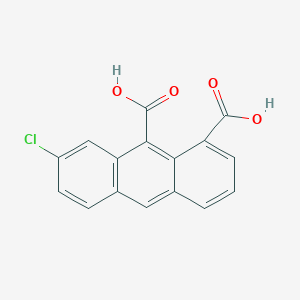
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- is a chiral compound with significant applications in various fields of science. It is an important building block for the synthesis of NMDA receptor antagonists, 3-alkyl-L-aspartic acids, and orally active β-lactam inhibitors . The compound’s unique structure and properties make it a valuable asset in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- involves several steps. One common method includes the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to yield γ-amino-α-chlorobutyric acid. This intermediate is then subjected to elimination of hydrogen chloride and cyclization by treatment with barium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are typically based on optimizing the synthetic routes mentioned above. The focus is on achieving high yields and purity while minimizing the use of hazardous reagents and conditions. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to enzymes and receptors, influencing their activity. For instance, it acts as an NMDA receptor antagonist by blocking the receptor’s function, which can modulate neurotransmission and reduce excitotoxicity . Additionally, its role as a β-lactam inhibitor involves the inhibition of bacterial cell wall synthesis, making it effective against certain bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A plant non-protein amino acid homologue of proline with a four-membered ring structure.
L-Azetidine-2-carboxylic acid: An inhibitor of collagen synthesis that causes protein misconstruction when incorporated instead of proline.
Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate: Another derivative used in the synthesis of complex molecules.
Uniqueness
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- stands out due to its specific chiral configuration and the presence of a cyclohexyl ester group. This unique structure enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in both research and industrial applications .
Properties
| 155878-42-5 | |
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
cyclohexyl (2S)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c12-9-6-8(11-9)10(13)14-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1 |
InChI Key |
FAWYKSFTHMDVKL-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC(CC1)OC(=O)[C@@H]2CC(=O)N2 |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)
